3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC14993723
Molecular Formula: C22H14F3NO5
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14F3NO5 |
|---|---|
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate |
| Standard InChI | InChI=1S/C22H14F3NO5/c1-28-17-6-3-11(9-19(17)29-2)22(27)30-13-4-5-14-18(10-13)31-26-21(14)12-7-15(23)20(25)16(24)8-12/h3-10H,1-2H3 |
| Standard InChI Key | TUHCODYLAXDIMW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)OC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The molecule consists of two primary moieties:
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A 1,2-benzisoxazole ring substituted at position 3 with a 3,4,5-trifluorophenyl group.
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A 3,4-dimethoxybenzoate ester linked to position 6 of the benzisoxazole core.
This arrangement introduces both electron-withdrawing (trifluorophenyl) and electron-donating (methoxy) groups, creating a polarized system with potential pharmacological relevance .
Molecular Formula and Weight
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Molecular Formula:
-
Molecular Weight: 454.36 g/mol (calculated from atomic masses).
Table 1: Atomic Composition
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 22 | 264.24 |
| H | 15 | 15.12 |
| F | 3 | 57.00 |
| N | 1 | 14.01 |
| O | 5 | 80.00 |
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis likely involves:
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Formation of the benzisoxazole core: Cyclocondensation of hydroxylamine with a fluorinated benzaldehyde derivative, as described in analogous benzisoxazole syntheses .
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Esterification: Reaction of 3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-ol with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., using pyridine or DMAP as catalysts) .
Table 2: Reagents and Conditions for Esterification
| Component | Role | Typical Conditions |
|---|---|---|
| 3,4-Dimethoxybenzoyl chloride | Acylating agent | Anhydrous DCM, 0–5°C, stirring |
| Benzisoxazole derivative | Nucleophile | Base (e.g., triethylamine) |
| Solvent | Reaction medium | Dichloromethane (DCM) |
Analytical Characterization
Data from similar benzisoxazole esters suggest the following characterization profile :
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:
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Aromatic protons: δ 6.8–8.1 ppm (multiplet for trifluorophenyl and benzisoxazole).
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Methoxy groups: δ 3.8–3.9 ppm (singlets).
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FTIR:
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Ester carbonyl (): ~1720 cm.
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C-F stretches: 1100–1250 cm.
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LC/MS: [M+H] peak at m/z 455.36.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to fluorinated and aromatic groups; soluble in DMSO, DCM, and THF. Limited aqueous solubility (<0.1 mg/mL) .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, requiring storage at −20°C in inert atmospheres .
Table 3: Predicted Physicochemical Parameters
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